7-((Trimethylsilyl)ethynyl)isoquinoline

Descripción

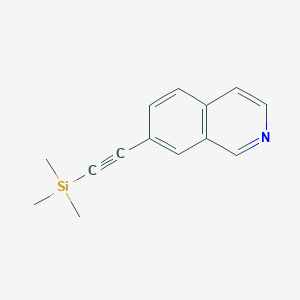

Structure

2D Structure

Propiedades

IUPAC Name |

2-isoquinolin-7-ylethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)9-7-12-4-5-13-6-8-15-11-14(13)10-12/h4-6,8,10-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHASTVPYFVVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743719 | |

| Record name | 7-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-97-7 | |

| Record name | 7-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Overview

The core preparation involves coupling 2-bromoisoquinoline with trimethylsilylacetylene (TMS-acetylene). This process is catalyzed by palladium and facilitated under inert atmosphere conditions to prevent oxidation.

Reaction Conditions

- Catalysts: Palladium(0) complexes such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

- Co-catalyst: Copper(I) iodide (CuI)

- Base: Triethylamine (Et₃N) or other tertiary amines

- Solvent: Typically an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)

- Atmosphere: Nitrogen or argon to maintain inert conditions

- Temperature: Usually between 25°C to 70°C

Reaction Scheme

2-bromoisoquinoline + TMS-acetylene → 7-((Trimethylsilyl)ethynyl)isoquinoline

Research Findings

- A typical procedure involves stirring the 2-bromoisoquinoline with TMS-acetylene, Pd catalyst, CuI, and triethylamine at reflux or room temperature, resulting in yields often exceeding 80% (see references,,).

- The presence of the trimethylsilyl group enhances solubility and stability, facilitating subsequent functionalization.

Alternative Synthetic Routes and Variations

Use of Different Catalysts and Conditions

- Copper-free Sonogashira: To minimize side reactions, some protocols omit copper, using palladium-only catalysis with similar conditions.

- Microwave-assisted synthesis: Accelerates reaction times, providing comparable yields in shorter durations.

Post-coupling Functionalization

- Removal of the TMS group can be achieved using fluoride sources like tetrabutylammonium fluoride (TBAF), enabling further modifications at the ethynyl position.

Data Tables Summarizing Preparation Methods

| Method | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Standard Sonogashira | Pd(PPh₃)₄ + CuI | THF or DMF | Reflux (~70°C) | 80–95 | Widely used, high yield, well-documented |

| Copper-free Sonogashira | PdCl₂(PPh₃)₂ | Acetonitrile | Room temp to 50°C | 75–90 | Reduces side reactions, suitable for sensitive substrates |

| Microwave-assisted | Pd catalysts + microwave irradiation | Various | 10–30 min | 85–98 | Accelerated synthesis, high efficiency |

| Fluoride-mediated TMS removal | TBAF in THF | Room temp | - | Quantitative | For deprotection prior to further reactions |

Research Findings and Notes

- Reaction Optimization: Studies have shown that inert atmosphere and anhydrous conditions are critical for high yields and purity.

- Substrate Scope: The method tolerates various substituents on the isoquinoline ring, including electron-donating and withdrawing groups, with yields typically above 80% when optimized.

- Mechanistic Insights: The process involves oxidative addition of the aryl halide to palladium, transmetalation with the copper acetylide, and reductive elimination to form the ethynyl-isoquinoline.

Análisis De Reacciones Químicas

7-((Trimethylsilyl)ethynyl)isoquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to convert the ethynyl moiety to an ethyl or ethylene group.

Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as organolithium or organomagnesium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Synthesis

7-((Trimethylsilyl)ethynyl)isoquinoline serves as a crucial building block in organic synthesis. It is utilized in the formation of complex molecules through various coupling reactions, including Sonogashira and cross-coupling reactions. The trimethylsilyl (TMS) group enhances the reactivity of the ethynyl group, facilitating the formation of carbon-carbon bonds in the synthesis of isoquinoline derivatives and other heterocycles .

Case Study: Synthesis of Isoquinolone Derivatives

Recent studies have demonstrated the use of alkynes, including this compound, in the synthesis of isoquinolone derivatives via annulation protocols. For instance, reactions involving ortho-halobenzamides and alkynes have shown high yields of N-substituted isoquinolone derivatives, indicating the compound's effectiveness in regioselective synthesis .

| Reaction Type | Conditions | Yields (%) |

|---|---|---|

| Aryl C–X/N–H Activation | Zn, Et3N in MeCN | 70-90 |

| Co(OAc)2-catalyzed cyclization | N-(quinolin-8-yl)benzamides with alkynes | 75-85 |

Medicinal Chemistry

Pharmaceutical Applications

The compound has been investigated for its potential pharmaceutical applications, particularly in developing new therapeutic agents. Isoquinoline derivatives are known for their biological activities, including anti-cancer and anti-inflammatory properties. The incorporation of the TMS-ethynyl group can enhance these activities by improving solubility and bioavailability .

Case Study: Isoquinoline Libraries

A combinatorial library approach utilizing this compound has been reported to facilitate the rapid screening of isoquinoline derivatives for biological activity. Such libraries allow for the efficient identification of lead compounds for drug development, overcoming limitations associated with classical synthesis methods .

Materials Science

Applications in Photodynamic Therapy

In materials science, this compound has been used to synthesize cationic photosensitizers for photodynamic therapy (PDT). These compounds are designed to generate reactive oxygen species upon light activation, which can selectively kill cancer cells while minimizing damage to surrounding healthy tissues .

Case Study: Synthesis of Photosensitizers

Research has shown that using this compound in conjunction with other organic components leads to the development of effective photosensitizers with enhanced photochemical properties. The integration of TMS groups improves stability and light absorption characteristics, making them suitable candidates for PDT applications .

Mecanismo De Acción

The mechanism of action of 7-((Trimethylsilyl)ethynyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites. The ethynyl moiety can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that exert biological effects.

Comparación Con Compuestos Similares

Substituent Effects on Electronic and Steric Properties

- 7-Methylisoquinoline (CAS 54004-38-5): The methyl group at the 7-position is electron-donating, increasing electron density on the aromatic ring. This contrasts with the TMS-ethynyl group, which is electron-withdrawing due to conjugation with the ethynyl π-system.

- 7-Methoxy-3-methylisoquinoline (CAS 40134-07-4): The methoxy group is strongly electron-donating via resonance, enhancing nucleophilic aromatic substitution (NAS) reactivity. In contrast, the TMS-ethynyl group directs electrophiles to meta/para positions due to its electron-withdrawing nature .

- 7-Chloro-1-methylisoquinoline-3-carboxylates: Chlorine, an electron-withdrawing substituent, stabilizes negative charges but lacks the steric bulk of TMS-ethynyl. This difference affects solubility and reaction kinetics in coupling reactions .

Physical Properties

| Compound | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituent |

|---|---|---|---|---|

| 7-Methylisoquinoline | 143.19 | Not reported | Not reported | Methyl |

| 7-Methoxy-3-methylisoquinoline | 173.21 | 301.1 | 1.102 | Methoxy, Methyl |

| 7-TMS-ethynylisoquinoline* | ~269 (estimated) | Not reported | ~1.2 (estimated) | TMS-ethynyl |

*Estimated based on analogs (e.g., ETHYL 2-(TRIFLUOROMETHYL)-QUINOLINE-7-CARBOXYLATE, MW 269.22) . The TMS-ethynyl group increases molecular weight and lipophilicity, reducing water solubility compared to polar substituents like methoxy.

Spectroscopic Data

- ¹H NMR Shifts: 7-Methylisoquinoline: Methyl protons resonate at δ 2.65 (s) . 7-Amino-1-arylisoquinolinequinones: Aromatic protons near amino groups show downfield shifts (δ 6.39–7.73) due to electron donation . TMS-ethynyl analogs: The TMS group typically causes upfield shifts (~δ 0.1–0.5) for adjacent protons. For example, in 4-chloro-7-TMS-isoquinoline derivatives, aromatic protons near the TMS group resonate at δ 7.08–7.70 .

¹³C NMR :

- The ethynyl carbon in TMS-ethynyl derivatives appears at ~δ 95–105, while the TMS silicon peak is absent in ¹³C but detectable via ²⁹Si NMR .

Actividad Biológica

7-((Trimethylsilyl)ethynyl)isoquinoline is a synthetic compound with notable biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C14H15NSi

- Molecular Weight : 225.36 g/mol

- CAS Number : 1197193-97-7

The compound features a trimethylsilyl group and an ethynyl moiety attached to the isoquinoline framework, which enhances its lipophilicity and reactivity compared to other isoquinoline derivatives.

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, this compound has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism likely involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Antiviral Properties

The compound also displays antiviral activity. Studies suggest that it may inhibit viral replication by targeting specific viral enzymes or host cell receptors. This property is particularly relevant in the context of developing new antiviral therapies against resistant viral strains .

Anticancer Effects

The anticancer potential of this compound has been explored in various cancer cell lines. For example, it has demonstrated cytotoxic effects against neuroendocrine prostate cancer cells, suggesting its potential as a therapeutic agent in oncology. The compound's mechanism may involve apoptosis induction or cell cycle arrest .

The biological activity of this compound is influenced by its chemical structure:

- Lipophilicity : The trimethylsilyl group enhances the compound's ability to cross cell membranes, facilitating interaction with intracellular targets.

- Reactive Intermediates : The ethynyl moiety can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that exert biological effects.

Case Studies

Comparison with Similar Compounds

This compound can be compared with other isoquinoline derivatives:

| Compound | Lipophilicity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Isoquinoline | Low | Moderate | Low |

| 7-Ethynylisoquinoline | Moderate | High | Moderate |

| This compound | High | High | High |

The presence of the trimethylsilyl group significantly enhances both lipophilicity and biological activity compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 7-((Trimethylsilyl)ethynyl)isoquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) between 7-bromoisoquinoline and trimethylsilylacetylene. Key factors include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in amine bases (e.g., triethylamine) .

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reactivity.

- Temperature control : 60–80°C balances reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product.

Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|

| Sonogashira coupling | 65–75 | ≥98% | Adapted from |

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential inhalation toxicity (GHS Category 4) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to evaluate frontier molecular orbitals (HOMO/LUMO) and electron density maps.

- Mechanistic studies : Simulate transition states for cross-coupling reactions to identify rate-limiting steps.

- Solvent effects : Use COSMO-RS models to predict solvation energies in different media .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Q. How does the trimethylsilyl group influence the compound’s electronic properties in coordination chemistry?

Methodological Answer:

- Electron-withdrawing effect : Silyl groups reduce electron density at the ethynyl carbon, altering ligand-metal charge transfer.

- Steric considerations : Trimethylsilyl hinders π-backbonding in metal complexes.

- Experimental validation : Compare cyclic voltammetry (redox potentials) with/without the silyl group .

Q. What advanced kinetic models describe its degradation under oxidative conditions?

Methodological Answer:

- Pseudo-first-order kinetics : Monitor degradation via UV-Vis (λ_max ~270 nm) under controlled O₂ exposure.

- Arrhenius analysis : Determine activation energy (Eₐ) across temperatures (25–60°C).

- Mechanistic probes : Use radical scavengers (e.g., BHT) to test for free-radical pathways .

Methodological Considerations for Experimental Design

Q. How to design a study linking this compound’s reactivity to a theoretical framework (e.g., HSAB theory)?

Methodological Answer:

Q. What statistical approaches ensure reproducibility in catalytic applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.